molecular formula C8H11N3O4 B13546553 Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate

Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate

Cat. No.: B13546553
M. Wt: 213.19 g/mol
InChI Key: DCUUWHSJWPWJSB-UHFFFAOYSA-N
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Description

Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate is a uracil derivative characterized by a methyl ester group linked to a propanoate chain and a 5-amino substituent on the pyrimidine ring. These compounds are typically synthesized via one-pot methods or enzymatic modifications, as seen in related studies . The 5-amino group distinguishes it from other analogs, likely influencing electronic properties, hydrogen bonding, and bioactivity.

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

methyl 3-(5-amino-2,4-dioxopyrimidin-1-yl)propanoate

InChI

InChI=1S/C8H11N3O4/c1-15-6(12)2-3-11-4-5(9)7(13)10-8(11)14/h4H,2-3,9H2,1H3,(H,10,13,14)

InChI Key

DCUUWHSJWPWJSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=C(C(=O)NC1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable ester with an amino-substituted pyrimidine derivative. The reaction conditions often require the use of a catalyst and may involve heating under reflux.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine compounds.

Scientific Research Applications

Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the 5-Position

The 5-position of the pyrimidine ring significantly impacts physicochemical and biological behavior:

Compound 5-Substituent Key Properties Reference
Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate (I) H Monoclinic (P 21/c), a = 11.4437(12) Å, b = 11.7980(13) Å, c = 6.9496(7) Å. Forms N–H···O hydrogen bonds in supramolecular architecture.
Methyl 3-(5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate (II) NO₂ Electron-withdrawing nitro group reduces solubility in polar solvents. Crystallographic data indicate altered packing due to nitro-induced steric effects.
Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate F Fluorine enhances electronegativity, potentially increasing metabolic stability. UV studies reveal redshifted absorption compared to unsubstituted analogs.
Methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate Cl Larger halogen substituent may improve lipophilicity. Structural studies show Cl···O interactions influencing crystal lattice.
Target compound NH₂ Hypothesized to exhibit stronger hydrogen bonding (via -NH₂) and enhanced solubility in aqueous media. Electron-donating amino group may alter reactivity.

Key Observations :

  • Hydrogen Bonding: Amino and unsubstituted derivatives form robust N–H···O networks, critical for crystal packing and supramolecular stability .
  • Solubility: Ester derivatives (e.g., methyl/ethyl) are less polar than carboxylic acid analogs (e.g., 3-(5-fluoro-...propanoic acid) ).
Functional Group Variations: Ester vs. Acid
Compound Functional Group Key Properties Reference
Methyl/ethyl esters (I, II, III) COOCH₃/COOCH₂CH₃ Higher lipophilicity; act as prodrugs. Enzymatic hydrolysis (e.g., lipase) can convert esters to acids .
3-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid COOH Increased acidity (pKa ~3–4) enhances water solubility. Potential for ionic interactions in biological systems.

Key Insights :

  • The 5-amino group’s electron-donating nature may enhance interactions with biological targets (e.g., enzymes or receptors) compared to nitro/halogen substituents.
  • Prodrug strategies (e.g., phosphonate or ester groups) are critical for optimizing bioavailability, as seen in Sofosbuvir .

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the pyrimidine ring. Key steps include:

Amination : Introduction of the 5-amino group via nucleophilic substitution or catalytic hydrogenation under controlled pH (6.5–7.0) using ammonium acetate buffer .

Esterification : Coupling the pyrimidine derivative with methyl propanoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >97% purity .
Critical Parameters : Solvent choice (polar aprotic solvents enhance reactivity) and temperature control (25–40°C to avoid decomposition) .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., methyl ester at δ ~3.7 ppm, pyrimidine NH at δ ~10.2 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and NH bending (~1600 cm1^{-1}) .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C5-NH2_2 bond length ~1.35 Å, confirming sp2^2 hybridization) using single-crystal diffraction (Mo-Kα radiation, 100 K) .
    Validation : Cross-check spectral data with analogs (e.g., bromo-substituted derivatives ).

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. Strategies include:

Variable-Temperature NMR : Monitor dynamic equilibria (e.g., keto-enol tautomers) between 25°C and 60°C .

Isotopic Labeling : Use 15^{15}N-labeled precursors to clarify ambiguous NH signals .

Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-31G* basis set) .
Case Study : Discrepancies in carbonyl stretching frequencies resolved via crystallographic validation of hydrogen bonding patterns .

Advanced: What strategies improve the compound’s stability in aqueous solutions?

Methodological Answer:
Stability is pH-dependent due to hydrolytic cleavage of the ester group. Optimize via:

Buffer Selection : Use pH 6.5 ammonium acetate buffer to minimize ester hydrolysis (<5% degradation over 24 h at 25°C) .

Lyophilization : Formulate as a lyophilized powder (residual moisture <1%) for long-term storage .

Additives : Include 0.1% w/v ascorbic acid to prevent oxidative degradation of the 5-amino group .

Condition Degradation Rate (24 h) Stabilizing Agent
pH 4.0 (acetate)25%None
pH 6.5 (ammonium)5%None
pH 7.4 (phosphate)40%0.1% ascorbic acid

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

Substituent Variation : Synthesize analogs with halogens (Br, Cl) at C5 or modified ester groups (e.g., ethyl instead of methyl) .

Enzymatic Assays : Test inhibitory activity against thymidine phosphorylase (IC50_{50} determination via UV-Vis at 290 nm) .

Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., dihydrofolate reductase) based on crystallographic data .
Key Metrics : Correlate logP (HPLC-derived) with membrane permeability .

Advanced: How to analyze regioselectivity in functionalization reactions of the pyrimidine ring?

Methodological Answer:

Competitive Reactions : Compare yields of C5 vs. C6 amination under identical conditions (e.g., Pd/C catalysis in ethanol) .

Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., transient N-oxide formation) .

Theoretical Analysis : Calculate Fukui indices (Gaussian 09) to predict electrophilic attack sites .

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